molecular formula C8H5Cl3O2 B12009122 2,4-Dichlorophenyl chloroacetate CAS No. 15080-90-7

2,4-Dichlorophenyl chloroacetate

Cat. No.: B12009122
CAS No.: 15080-90-7
M. Wt: 239.5 g/mol
InChI Key: QOJOYPCBUONELI-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl chloroacetate is an organic compound with the molecular formula C8H5Cl3O2. It is a chlorinated derivative of phenyl chloroacetate and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of two chlorine atoms on the phenyl ring and one chlorine atom on the acetate group, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorophenyl chloroacetate typically involves the chlorination of phenyl chloroacetate. One common method includes the reaction of phenyl chloroacetate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 4 positions on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorophenyl chloroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form 2,4-dichlorophenyl acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as typical reagents.

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

Major Products Formed:

    Substitution Reactions: Products include 2,4-dichlorophenyl amines or thiols.

    Hydrolysis: The major product is 2,4-dichlorophenyl acetic acid.

    Oxidation: Products include 2,4-dichlorophenyl acetic acid or corresponding alcohols.

Scientific Research Applications

2,4-Dichlorophenyl chloroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs with anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the production of herbicides and pesticides, contributing to agricultural productivity.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl chloroacetate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.

    2,4-Dichlorophenyl Acetate: Another chlorinated derivative with different reactivity.

    2,4-Dichlorophenyl Urea: Used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 2,4-Dichlorophenyl chloroacetate is unique due to its specific substitution pattern and reactivity. The presence of three chlorine atoms enhances its electrophilic nature, making it a valuable reagent in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Properties

CAS No.

15080-90-7

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

IUPAC Name

(2,4-dichlorophenyl) 2-chloroacetate

InChI

InChI=1S/C8H5Cl3O2/c9-4-8(12)13-7-2-1-5(10)3-6(7)11/h1-3H,4H2

InChI Key

QOJOYPCBUONELI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC(=O)CCl

Origin of Product

United States

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